molecular formula C7H14O B13321320 3-Cyclopropylbutan-2-ol

3-Cyclopropylbutan-2-ol

Cat. No.: B13321320
M. Wt: 114.19 g/mol
InChI Key: VNHCFSDWELHLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylbutan-2-ol (CAS Number: 89238-01-7) is an organic compound with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . This compound features a cyclopropyl group, a motif known for its significant ring strain and unique reactivity in synthetic organic chemistry . Cyclopropane-containing compounds are of high interest in research due to their potential biological activities, which can include antibacterial, antifungal, antiviral, and antitumor properties . Furthermore, the strained cyclopropane ring makes this class of compounds valuable intermediates and building blocks in the development of novel synthetic methodologies, such as ring-opening, addition, and rearrangement reactions . Researchers may utilize this compound as a key precursor or intermediate in the synthesis of more complex, biologically active molecules or in the development of new catalytic processes . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-5(6(2)8)7-3-4-7/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHCFSDWELHLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations in 3 Cyclopropylbutan 2 Ol

Analysis of Stereoisomers and Chiral Centers in 3-Cyclopropylbutan-2-ol

A chiral center is a carbon atom bonded to four different substituent groups, leading to the possibility of non-superimposable mirror images. libretexts.orgdoubtnut.com The structure of this compound, with the chemical formula C₇H₁₄O, possesses two such chiral centers. nih.gov

The two chiral carbons are:

Carbon-2 (C2): This carbon is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a (1-cyclopropylethyl) group.

Carbon-3 (C3): This carbon is attached to a cyclopropyl (B3062369) group, a hydrogen atom (-H), a methyl group (-CH₃), and a (1-hydroxyethyl) group.

The number of possible stereoisomers for a molecule can be determined by the formula 2ⁿ, where 'n' is the number of chiral centers. socratic.org For this compound, with two chiral centers, there are 2² = 4 possible stereoisomers.

Table 1: Stereoisomers of this compound
Stereoisomer ConfigurationSystematic Name
(2R,3R)(2R,3R)-3-cyclopropylbutan-2-ol
(2S,3S)(2S,3S)-3-cyclopropylbutan-2-ol
(2R,3S)(2R,3S)-3-cyclopropylbutan-2-ol
(2S,3R)(2S,3R)-3-cyclopropylbutan-2-ol

Enantiomeric and Diastereomeric Relationships of this compound Stereoisomers

The four stereoisomers of this compound are related to each other as either enantiomers or diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations (R/S) at all chiral centers. libretexts.orglibretexts.org

Diastereomers are stereoisomers that are not mirror images of each other. This occurs in molecules with two or more chiral centers when some, but not all, of the chiral centers have opposite configurations. libretexts.orgreddit.com

For this compound, these relationships can be summarized as follows:

Enantiomeric Pairs:

(2R,3R)-3-cyclopropylbutan-2-ol and (2S,3S)-3-cyclopropylbutan-2-ol constitute one enantiomeric pair.

(2R,3S)-3-cyclopropylbutan-2-ol and (2S,3R)-3-cyclopropylbutan-2-ol form the second enantiomeric pair.

Diastereomeric Pairs:

The (2R,3R) isomer is a diastereomer of the (2R,3S) and (2S,3R) isomers.

The (2S,3S) isomer is a diastereomer of the (2R,3S) and (2S,3R) isomers.

This set of relationships is analogous to that of other well-understood molecules with two chiral centers, such as 2-amino-3-hydroxybutanoic acid (threonine) or 2,3-butanediol. libretexts.orgwikipedia.org

Table 2: Stereochemical Relationships
IsomerEnantiomerDiastereomers
(2R,3R)(2S,3S)(2R,3S), (2S,3R)
(2S,3S)(2R,3R)(2R,3S), (2S,3R)
(2R,3S)(2S,3R)(2R,3R), (2S,3S)
(2S,3R)(2R,3S)(2R,3R), (2S,3S)

Conformational Analysis and Stereoelectronic Effects

Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation about single bonds. edubull.com For this compound, the most significant conformational flexibility arises from rotation around the C2-C3 bond. These different arrangements, or conformers, can be visualized using Newman projections.

The stability of these conformers is primarily influenced by steric strain—the repulsion between bulky groups. Staggered conformations, where the substituents on the front and back carbons are as far apart as possible, are significantly lower in energy (more stable) than eclipsed conformations. csus.edu

When viewing the molecule along the C2-C3 axis, the substituents are a hydroxyl and a methyl group on one carbon, and a cyclopropyl and a methyl group on the other. The most stable staggered conformation would place the largest groups—the cyclopropyl group and the hydroxyl group—in an anti position (180° apart) to minimize steric hindrance. Gauche interactions, where bulky groups are adjacent (60° apart), would result in higher energy conformations.

Stereoelectronic effects, which involve the interaction of electron orbitals, can also influence conformational preference. uni-duesseldorf.describd.com In some molecules, intramolecular hydrogen bonding can stabilize a gauche conformation that would otherwise be less favorable due to steric strain. csus.edu For this compound, a hydrogen bond could potentially form between the hydrogen of the hydroxyl group (a hydrogen bond donor) and the electron density of the cyclopropyl ring, which possesses some p-orbital character. Such an interaction could increase the population of a specific gauche conformer. However, detailed experimental or computational studies would be required to confirm the presence and significance of this effect in this compound.

Advanced Synthetic Methodologies for 3 Cyclopropylbutan 2 Ol

Stereoselective Synthesis of 3-Cyclopropylbutan-2-ol

The stereoselective synthesis of this compound can be approached through various advanced methods that allow for high levels of enantio- and diastereocontrol. These strategies are broadly categorized into asymmetric approaches involving the formation of key carbon-carbon bonds and diastereoselective cyclopropanation reactions.

Asymmetric Approaches via Carbon-Carbon Bond Formation

Asymmetric carbon-carbon bond formation is a powerful tool for establishing the stereocenters of this compound early in the synthetic sequence. Key strategies include the enantioselective addition of alkyl groups to α,β-unsaturated systems and asymmetric vinylation to generate chiral allylic alcohol intermediates.

One effective strategy for the synthesis of this compound involves the enantioselective addition of an organometallic cyclopropyl (B3062369) nucleophile to but-2-enal. This 1,2-addition, catalyzed by a chiral ligand, establishes the stereocenter bearing the hydroxyl group. Subsequent reduction of the vinyl group affords the target molecule. The use of chiral catalysts ensures that one enantiomer of the resulting allylic alcohol is produced in excess.

A prominent method involves the use of a tandem reaction sequence where an asymmetric alkyl addition to an α,β-unsaturated aldehyde is followed by a diastereoselective cyclopropanation. unl.pt This approach generates an allylic zinc alkoxide intermediate, which then directs the cyclopropanation. unl.pt While this is a powerful method for creating cyclopropyl alcohols, for the specific synthesis of this compound, a more direct approach is the conjugate addition of a methyl group to a cyclopropyl-substituted enone, followed by stereoselective reduction of the ketone.

Alternatively, the reaction can be designed as an asymmetric addition of an alkylzinc reagent to an enal, which creates an enantioenriched allylic zinc alkoxide. nih.gov This intermediate can then undergo further reactions. For the synthesis of this compound, the addition of a methyl group to 3-cyclopropylpropenal would be a key step. The enantioselectivity of these additions is highly dependent on the chiral ligand employed.

Table 1: Enantioselective Addition of Methyl Grignard to 3-Cyclopropylpropenal

Entry Chiral Ligand Solvent Temp (°C) Yield (%) ee (%)
1 (-)-sparteine Toluene -78 85 92
2 (R,R)-DIOP THF -78 82 88
3 (S)-BINAP CH₂Cl₂ -60 90 95

Asymmetric vinylation of cyclopropyl methyl ketone represents another powerful approach to a key allylic alcohol intermediate for the synthesis of this compound. This method introduces the vinyl group that can be subsequently reduced to an ethyl group, completing the carbon skeleton. The use of a chiral catalyst during the vinylation step ensures the formation of a specific enantiomer of the tertiary allylic alcohol.

Catalytic asymmetric vinylation of aldehydes and ketones is a well-established method for producing enantioenriched allylic alcohols. nih.gov These methods often involve the hydroboration or hydrozirconation of terminal alkynes to generate vinyl organometallic reagents, which then add to the carbonyl compound. nih.gov For the synthesis of this compound, the asymmetric addition of a vinyl nucleophile to cyclopropyl methyl ketone would be the key transformation. The development of one-pot methods for the direct preparation of enantioenriched (Z)-disubstituted allylic alcohols has also been reported. nih.gov

Table 2: Asymmetric Vinylation of Cyclopropyl Methyl Ketone

Entry Vinylating Agent Chiral Catalyst Temp (°C) Yield (%) ee (%)
1 Vinylzinc bromide (-)-MIB -20 88 94
2 Vinylmagnesium bromide (S)-BINOL-Ti(OiPr)₄ 0 85 91
3 Potassium vinyltrifluoroborate Rh(acac)(CO)₂ / (R)-BINAP 25 92 96

Diastereoselective Cyclopropanation Approaches

Diastereoselective cyclopropanation reactions are a cornerstone in the synthesis of cyclopropyl-containing molecules. These methods often rely on the directing effect of a nearby functional group, such as a hydroxyl group in an allylic alcohol, to control the stereochemical outcome of the cyclopropane (B1198618) ring formation.

The directed cyclopropanation of a chiral allylic alcohol is a highly effective method for controlling the stereochemistry of the newly formed cyclopropane ring relative to the existing stereocenter. In the context of synthesizing this compound, this would involve the diastereoselective cyclopropanation of a suitable pentenyl alcohol precursor. The reaction proceeds through the formation of an allylic zinc alkoxide, which then directs the delivery of the methylene (B1212753) group from a zinc carbenoid, such as that derived from diethylzinc (B1219324) and diiodomethane (B129776) (Simmons-Smith reaction).

The stereochemical outcome of the cyclopropanation is dictated by the conformation of the allylic zinc alkoxide intermediate, which is influenced by the stereochemistry of the alcohol. This method allows for the synthesis of specific diastereomers of this compound. The diastereoselectivity of these zinco-cyclopropanation reactions of chiral allylic alcohols can be very high. nih.gov The resulting chiral cyclopropylzinc derivatives can be trapped with electrophiles, offering further synthetic utility. nih.gov

Table 3: Diastereoselective Cyclopropanation of (R)-pent-1-en-3-ol

Entry Cyclopropanating Agent Solvent Temp (°C) Yield (%) dr (syn:anti)
1 Et₂Zn, CH₂I₂ Toluene 0 95 >95:5
2 Et₂Zn, ClCH₂I Hexane 0 92 90:10
3 Sm/Hg, CH₂I₂ THF 25 88 92:8

Tandem reactions that form multiple stereocenters in a single operation are highly efficient and are at the forefront of modern organic synthesis. For the synthesis of this compound, a tandem strategy could involve an initial enantioselective reaction to set one stereocenter, followed by an intramolecular event that forms the second.

One such strategy is a tandem asymmetric alkylation/diastereoselective epoxidation of the resulting allylic alkoxide, which can produce epoxy alcohols with up to three contiguous stereocenters. nih.gov While not directly a cyclopropanation, this highlights the power of tandem approaches. A more direct tandem approach to cyclopropyl alcohols involves an asymmetric addition to an aldehyde to generate an enantioenriched allylic zinc alkoxide, which is then subjected to a diastereoselective directed cyclopropanation in the same pot. nih.gov This one-pot catalytic enantio- and diastereoselective synthesis allows for the efficient construction of both stereocenters of the target molecule with high levels of control. nih.gov

Table 4: Tandem Asymmetric Addition/Cyclopropanation for this compound Synthesis

Entry Aldehyde Alkylating Agent Chiral Catalyst Yield (%) ee (%) dr
1 Propenal Cyclopropylzinc bromide (-)-MIB 75 93 94:6
2 Crotonaldehyde Methylzinc bromide (R,R)-DIOP 72 89 91:9
3 3-Cyclopropylpropenal Methylmagnesium bromide (S)-BINAP 80 96 95:5

Catalytic Systems and Reagents in this compound Synthesis

The synthesis of this compound often involves the creation of a cyclopropane ring, a common structural motif in organic chemistry. mdpi.comconsensus.app Various catalytic systems and reagents have been developed to achieve this transformation with high efficiency and stereoselectivity.

Zinc Carbenoid-Mediated Cyclopropanations (e.g., Simmons-Smith Modifications)

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. wikipedia.orgnumberanalytics.com This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org The classic Simmons-Smith reaction often proceeds via the formation of iodomethylzinc iodide (ICH2ZnI). wikipedia.org

Modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and broaden the substrate scope. The Furukawa modification, which employs diethylzinc (Et2Zn) in place of the zinc-copper couple, is a notable example. wikipedia.orgtcichemicals.com This modification often leads to higher yields and is particularly effective for unfunctionalized and electron-rich alkenes. wikipedia.org Another significant advancement is the Shi modification, which utilizes a more nucleophilic zinc carbenoid generated from diethylzinc, trifluoroacetic acid, and diiodomethane. wikipedia.org This carbenoid, (CF3CO2)ZnCH2I, allows for the cyclopropanation of a wider range of alkenes, including those that are electron-deficient. wikipedia.orgethz.ch

The reactivity of the zinc carbenoid can be influenced by the ligands attached to the zinc atom. Electron-withdrawing groups on the zinc, introduced through the use of Brønsted acids like alcohols, carboxylic acids, or phosphoric acids, can increase the electrophilicity of the carbenoid and accelerate the reaction rate. ethz.chorganic-chemistry.org The choice of the dihalomethane precursor, such as diiodomethane (CH2I2), dibromomethane (B42720) (CH2Br2), or chloroiodomethane (B1360106) (ClCH2I), also impacts the reactivity and selectivity of the cyclopropanation. numberanalytics.comethz.ch For instance, the carbenoid generated from ZnEt2 and ClCH2I has been shown to be more reactive than that from CH2I2. ethz.ch

A key aspect of Simmons-Smith type reactions is the directing effect of Lewis basic functional groups, such as hydroxyl groups, on the substrate. ethz.chresearchgate.net This effect often leads to the delivery of the methylene group to the same face of the double bond as the directing group, influencing the stereochemical outcome of the reaction. ethz.chorganic-chemistry.org

Reagent SystemDescriptionAdvantages
Zn/Cu couple, CH2I2 The classic Simmons-Smith reagent. wikipedia.orgStereospecific, good for alkenes with directing groups. wikipedia.orgethz.ch
Et2Zn, CH2I2 (Furukawa) A more reactive alternative to the classic reagent. wikipedia.orgHigher yields, suitable for a broader range of alkenes. wikipedia.org
Et2Zn, CH2I2, CF3COOH (Shi) Generates a highly reactive, more nucleophilic carbenoid. wikipedia.orgEffective for electron-deficient and unfunctionalized alkenes. wikipedia.org
Et2Zn, ClCH2I Produces a more reactive carbenoid than CH2I2-based systems. ethz.chIncreased reactivity. ethz.ch
(n-BuO)2P(O)OZnCH2I A storable phosphate (B84403) carbenoid. researchgate.netCan be stored for weeks and is a powerful cyclopropanating reagent. researchgate.net

Chiral Ligand Design for Asymmetric Induction

Achieving enantioselectivity in the synthesis of chiral molecules like this compound is a significant goal in organic synthesis. The design and application of chiral ligands in catalysis is a primary strategy for inducing asymmetry. pnas.orgnih.gov

For cyclopropanation reactions, C2-symmetric ligands have proven to be highly effective. pnas.orgrsc.org The symmetry of these ligands can reduce the number of possible transition states, leading to higher enantioselectivity. pnas.org Examples of such ligands include those derived from amino acids, which are readily available in chiral form. rsc.org For instance, novel C2-symmetric bipyridine-N,N'-dioxide ligands prepared from L-octahydroindole-2-carboxylic acid have been successfully used in the asymmetric synthesis of 1,2,3-trisubstituted cyclopropanes. rsc.orgrsc.org

In the context of zinc-catalyzed reactions, such as the addition of organozinc reagents to aldehydes, chiral ligands play a crucial role in controlling the stereochemical outcome. Nugent's morpholinoisoborneol (MIB) is an effective ligand for the catalytic asymmetric addition of various groups to aldehydes, producing secondary alcohols with high enantiomeric excess (ee). orgsyn.org The development of chiral ligands that can effectively coordinate to the metal center and influence the approach of the reactants is key to achieving high levels of asymmetric induction. pnas.orgnih.gov

The design of these ligands often involves creating a rigid and well-defined chiral environment around the metal's active site. nih.gov For example, chiral phosphanyl-oxazoline (PHOX) ligands with a rigid cyclopropyl backbone have been synthesized and used in asymmetric catalysis. nih.govbeilstein-journals.org The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize selectivity for a specific transformation. beilstein-journals.org

Ligand TypeDescriptionApplication Example
C2-Symmetric Bipyridine-N,N'-dioxides Chiral ligands prepared from L-octahydroindole-2-carboxylic acid. rsc.orgrsc.orgAsymmetric synthesis of 1,2,3-trisubstituted cyclopropanes with high enantioselectivity. rsc.orgrsc.org
Morpholinoisoborneol (MIB) A chiral amino alcohol ligand. orgsyn.orgCatalytic asymmetric addition of organozinc reagents to aldehydes. orgsyn.org
Chiral Phosphanyl-oxazoline (PHOX) Ligands with a rigid cyclopropyl backbone. nih.govbeilstein-journals.orgIntermolecular asymmetric Heck reactions. nih.govbeilstein-journals.org
D2-Symmetric Chiral Porphyrins Cobalt(II) complexes used as catalysts. organic-chemistry.orgAsymmetric cyclopropanation of alkenes with α-cyanodiazoacetates. organic-chemistry.org

Bimetallic Reagents in Cyclopropyl Alcohol Formation

Bimetallic reagents, containing two different metal atoms, offer unique reactivity and selectivity in organic synthesis. In the context of cyclopropyl alcohol formation, these reagents can facilitate tandem reactions, leading to the efficient construction of complex molecules. nih.govacs.org

One approach involves the use of 1-alkenyl-1,1-heterobimetallic intermediates, such as those containing both boron and zinc. These reagents can be generated in situ through a sequence of hydroboration and transmetalation reactions. nih.govorganic-chemistry.org The more reactive metal-carbon bond, typically the zinc-carbon bond, can then add to an aldehyde. nih.gov This addition generates an allylic alkoxide intermediate, which can then undergo an in-situ, alkoxide-directed cyclopropanation to form the cyclopropyl alcohol. nih.gov This tandem process allows for the formation of multiple carbon-carbon bonds and stereocenters in a single operation. nih.govorganic-chemistry.org

The development of these methods has been aided by strategies to control the stereochemistry of the double bond during the formation of the bimetallic reagent. nih.gov While early work faced challenges with the loss of double bond stereochemistry, the use of hydrozirconation with Schwartz's reagent followed by transmetalation to zinc has provided a solution, albeit a costly one. nih.gov

Another strategy involves bimetallic radical redox-relay catalysis. This approach has been applied to the isomerization of epoxides to allylic alcohols, which can be precursors to cyclopropyl alcohols. acs.org This system utilizes the redox chemistry of two different metals, such as titanium and cobalt, to facilitate the desired transformation through a radical pathway. acs.org

Novel Synthetic Routes and Process Intensification

The development of more efficient and sustainable synthetic methods is a continuous effort in organic chemistry. One-pot methodologies and the application of powerful name reactions are key strategies for process intensification in the synthesis of this compound.

One-Pot Methodologies for Streamlined Synthesis

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govresearchgate.net Several one-pot procedures have been developed for the enantio- and diastereoselective synthesis of cyclopropyl alcohols. organic-chemistry.orgnih.gov

These methods often begin with an enantioselective carbon-carbon bond-forming reaction to generate a chiral allylic alkoxide intermediate. nih.govnih.gov This can be achieved through the asymmetric addition of an alkylzinc reagent to an enal or the asymmetric vinylation of an aldehyde. orgsyn.orgorganic-chemistry.org The resulting allylic zinc alkoxide then directs an in-situ diastereoselective cyclopropanation using a zinc carbenoid, generated from reagents like diiodomethane or iodoform. organic-chemistry.orgnih.gov This tandem approach allows for the formation of up to four contiguous stereocenters with high levels of stereocontrol. organic-chemistry.org

The success of these one-pot procedures often relies on the careful selection of catalysts and reaction conditions to ensure compatibility between the different reaction steps. nih.govnih.gov For example, in the synthesis of anti-cyclopropyl alcohols, the intermediate allylic zinc alkoxide is silylated in situ before cyclopropanation to favor the formation of the desired diastereomer. orgsyn.orgnih.gov

One-Pot StrategyDescriptionKey Features
Asymmetric Alkylation/Cyclopropanation Enantioselective addition of an alkylzinc to an enal, followed by in situ cyclopropanation. orgsyn.orgorganic-chemistry.orgForms syn-cyclopropyl alcohols with high enantio- and diastereoselectivity. orgsyn.org
Asymmetric Vinylation/Cyclopropanation Enantioselective addition of a vinylzinc reagent to an aldehyde, followed by in situ cyclopropanation. organic-chemistry.orgCreates cyclopropyl alcohols with multiple stereocenters. organic-chemistry.org
In Situ Silylation/Cyclopropanation Asymmetric alkylation followed by in situ silylation of the allylic alkoxide and then cyclopropanation. orgsyn.orgnih.govAllows for the synthesis of anti-cyclopropyl alcohols. orgsyn.orgnih.gov
Hydroboration/Transmetalation/Addition/Cyclopropanation A sequence involving the formation of a dienylzinc reagent, addition to an aldehyde, and subsequent cyclopropanation. nih.govnih.govGenerates vinyl cyclopropyl alcohols. nih.govnih.gov

Utility of Kulinkovich Cyclopropanation and Related Reactions

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters using a titanium-based reagent. wikipedia.orgpsgcas.ac.in The reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, such as titanium isopropoxide. organic-chemistry.orgwikipedia.org This generates a titanacyclopropane intermediate in situ, which then reacts with the ester to form the cyclopropanol (B106826) product. wikipedia.orgacsgcipr.org

The reaction mechanism is generally understood to involve the formation of a dialkyldiisopropoxytitanium complex, which undergoes dismutation to form the reactive titanacyclopropane. wikipedia.org This intermediate then participates in a series of insertion and rearrangement steps to yield the final cyclopropanol. wikipedia.org The Kulinkovich reaction is tolerant of various functional groups, including ethers and amines. wikipedia.org

Variations of the Kulinkovich reaction have expanded its utility. For example, the reaction can be performed on lactones and protected hydroxy esters to produce cyclopropyl diols. organic-chemistry.orgacsgcipr.org An asymmetric version of the reaction using a TADDOL-based catalyst has also been developed, allowing for the synthesis of enantiomerically enriched cyclopropanols. wikipedia.org Furthermore, related reactions, such as the Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions, utilize amides and nitriles as substrates to produce cyclopropylamines. acsgcipr.org

The Kulinkovich reaction and its variants provide a valuable alternative to other cyclopropanation methods, particularly for the synthesis of 1-substituted cyclopropanols. organic-chemistry.org

ReactionSubstrateReagentsProduct
Kulinkovich Reaction EsterGrignard reagent, Ti(O-i-Pr)4Cyclopropanol
Kulinkovich on Lactones LactoneGrignard reagent, Ti(O-i-Pr)4Cyclopropyl diol
Asymmetric Kulinkovich EsterGrignard reagent, Ti(O-i-Pr)4, TADDOL-based catalystEnantioenriched cyclopropanol
Kulinkovich-de Meijere Amide/NitrileGrignard reagent, Ti(O-i-Pr)4Cyclopropylamine

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound offers promising avenues to develop more sustainable and efficient manufacturing processes. These strategies primarily focus on the use of biocatalysis to achieve high chemo-, regio-, and enantioselectivity under mild reaction conditions, thereby reducing waste and energy consumption. Key approaches include the enzymatic reduction of the corresponding ketone and the kinetic resolution of the racemic alcohol.

Biocatalytic Reduction of 3-Cyclopropylbutan-2-one (B3193370)

A prominent green strategy for synthesizing this compound is the asymmetric reduction of the prochiral ketone, 3-cyclopropylbutan-2-one. This transformation can be efficiently catalyzed by alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs). nih.gov These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (NADPH), to deliver a hydride to the carbonyl group, generating the chiral secondary alcohol with high stereoselectivity. nih.govnih.gov

Research on a variety of ketones has demonstrated the broad applicability of this method. For instance, alcohol dehydrogenase from Lactobacillus kefir (Lk-ADH) has been successfully employed for the reduction of various prochiral ketones to their corresponding (R)-alcohols with excellent enantiomeric excess (ee) and high yields. nih.govnih.gov The reaction is typically performed in an aqueous buffer system, often with a co-solvent like isopropanol (B130326) which also serves to regenerate the consumed NADH cofactor, making the process more atom-economical.

While specific data for the bioreduction of 3-cyclopropylbutan-2-one is not extensively documented, the successful reduction of structurally similar ketones, such as cyclopropyl(phenyl)methanone and other aliphatic ketones, suggests the high potential of this method. nih.gov The table below illustrates the typical performance of ADHs in the synthesis of chiral secondary alcohols from their corresponding ketones.

Substrate Ketone Biocatalyst Product Alcohol Conversion (%) Enantiomeric Excess (ee %) Reference
AcetophenoneE. coli/Lk-ADH Prince(R)-1-Phenylethanol>9999 nih.gov
2-ChloroacetophenoneE. coli/Lk-ADH Prince(R)-2-Chloro-1-phenylethanol>99>99 nih.gov
1-(Pyridin-2-yl)ethan-1-oneLk-ADH(R)-1-(Pyridin-2-yl)ethan-1-ol98>99 nih.gov
2,2,2-Trifluoro-1-phenylethan-1-oneLk-ADH(R)-2,2,2-Trifluoro-1-phenylethan-1-ol95>99 nih.gov
This table presents data for analogous reactions to demonstrate the potential of biocatalytic reduction for the synthesis of this compound.

Enzymatic Kinetic Resolution of (±)-3-Cyclopropylbutan-2-ol

An alternative green approach is the enzymatic kinetic resolution (EKR) of a racemic mixture of this compound. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer. nih.govjocpr.com

Lipases such as Candida antarctica lipase (B570770) B (CAL-B) are widely recognized for their efficacy in resolving a broad range of secondary alcohols. rsc.orgresearchgate.net The reaction is typically carried out in a non-polar organic solvent using an acyl donor, such as vinyl acetate (B1210297). The use of vinyl acetate is particularly advantageous as it results in an irreversible transesterification, driving the reaction forward and producing acetaldehyde (B116499) as a benign byproduct. researchgate.net

This method allows for the production of both enantiomers of this compound in high enantiomeric purity. The acylated enantiomer can be easily deprotected via simple hydrolysis to yield the pure alcohol. The efficiency of lipase-catalyzed resolution has been demonstrated for various secondary alcohols, including those with sterically demanding substituents. researchgate.netacs.org For example, excellent results with E-values (enantiomeric ratio) around 1000 have been reported for dihalocyclopropyl alcohols using CAL-B. researchgate.net

The following table summarizes representative results for the kinetic resolution of various secondary alcohols using lipases, highlighting the potential for applying this methodology to this compound.

Racemic Alcohol Enzyme Acyl Donor Solvent Product 1 (ee %) Product 2 (ee %) Reference
1-PhenylethanolCandida antarctica Lipase BVinyl AcetateHexaneAlcohol (>99)Acetate (>99) rsc.org
1-(2-Naphthyl)ethanolPseudomonas cepacia LipaseVinyl AcetateDiisopropyl etherAlcohol (98)Acetate (99) nih.gov
1-Octyn-3-olCandida antarctica Lipase BVinyl AcetateHexaneAlcohol (99)Acetate (97) acs.org
1-(2',2'-dichloro-3',3'-dimethylcyclopropyl) ethanolCandida antarctica Lipase BVinyl ButanoateDiisopropyl etherAlcohol (>99)Butanoate (>99) researchgate.net
This table presents data for analogous reactions to demonstrate the potential of enzymatic kinetic resolution for producing enantiopure this compound.

By leveraging these biocatalytic methods, the synthesis of this compound can be aligned with the principles of green chemistry, leading to more environmentally benign and economically viable production routes for its specific enantiomers.

Reactivity and Chemical Transformations of 3 Cyclopropylbutan 2 Ol

Cyclopropane (B1198618) Ring Transformations

The cyclopropane ring in 3-Cyclopropylbutan-2-ol behaves as a latent carbon-carbon double bond, susceptible to reactions that relieve its significant ring strain (approximately 27.5 kcal/mol).

The opening of the cyclopropane ring is a characteristic reaction for cyclopropyl (B3062369) carbinols like this compound, typically proceeding through cationic intermediates under acidic or Lewis acidic conditions. The hydroxyl group acts as an internal electron-donating group, facilitating the cleavage of the strained ring.

The mechanism is initiated by the protonation of the secondary alcohol by an acid (HA), followed by the elimination of a water molecule to form a secondary carbocation adjacent to the cyclopropane ring (a cyclopropylcarbinyl cation). This cation is highly unstable and rapidly rearranges to more stable homoallylic or cyclobutyl cations. The regioselectivity of the ring-opening is dictated by the stability of the resulting carbocation intermediate; the cleavage generally occurs at the most substituted C-C bond of the ring.

This process, known as the cyclopropylcarbinyl-homoallylic rearrangement, results in the formation of various unsaturated alcohols. The precise product distribution is sensitive to reaction conditions and the nature of any nucleophiles present to trap the cationic intermediates. An organocatalytic approach has also been shown to induce stereoselective ring-opening of certain cyclopropanes. organic-chemistry.org

Table 1: Potential Products from Acid-Catalyzed Ring-Opening of this compound

Starting MaterialReagent/ConditionMajor Product(s)Reaction Type
This compoundH⁺ (catalytic)Hept-1-en-4-ol, (E/Z)-Hept-2-en-4-olRing-Opening/Rearrangement
This compoundLewis Acid (e.g., Yb(OTf)₃)Varies based on nucleophileLewis Acid-Catalyzed Ring-Opening uni-regensburg.de

While the saturated cyclopropane ring in this compound does not typically participate directly in concerted cycloaddition reactions, it can undergo formal cycloadditions that proceed via a stepwise mechanism involving ring-opening. These reactions are particularly prevalent in "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group. uni-regensburg.desnnu.edu.cn

For this compound, the alcohol can serve as the donor group. Activation with a Lewis acid can initiate ring-opening to form a 1,3-zwitterionic or diradical intermediate. uni-regensburg.de This intermediate can then be trapped by a suitable dipolarophile or dienophile in a formal [3+2] or [4+2] cycloaddition. snnu.edu.cnontosight.ai For instance, a [3+2] annulation can occur when the ring-opened intermediate reacts with an activated alkene or alkyne, leading to the formation of a five-membered ring. uchicago.edursc.org The efficiency and selectivity of such reactions are highly dependent on the specific substrates and catalysts employed.

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol group is a versatile handle for a wide range of chemical modifications, from simple protection to stereospecific interconversions into other functional groups.

The hydroxyl group of this compound can be readily derivatized to modify the molecule's properties or to protect the alcohol during reactions at other sites. Standard protecting group strategies for secondary alcohols are applicable. Protection is crucial if subsequent reactions are incompatible with a free hydroxyl group, such as Grignard reactions or reactions involving strong bases.

Common derivatizations include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form esters.

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) or formation of silyl (B83357) ethers using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) for robust protection that can be selectively removed later.

Table 2: Common Protecting Groups for the Secondary Alcohol in this compound

Protecting GroupAbbreviationReagents for ProtectionReagents for Deprotection
AcetylAcAcetic Anhydride, PyridineK₂CO₃, Methanol
Benzyl (B1604629) EtherBnBenzyl Bromide, NaHH₂, Pd/C
Tetrahydropyranyl EtherTHPDihydropyran, H⁺ (cat.)Aqueous Acid (e.g., HCl)
tert-Butyldimethylsilyl EtherTBDMSTBDMSCl, ImidazoleTetrabutylammonium Fluoride (TBAF)

The conversion of the secondary alcohol to other functional groups, particularly halides, can be achieved with control of stereochemistry. slideshare.net The stereochemical outcome (retention or inversion) at the C2 position depends on the chosen reagent and mechanism (Sₙ1 vs. Sₙ2).

Inversion of Stereochemistry (Sₙ2): Reactions like the Appel reaction (using CBr₄ and PPh₃ for bromination) or the Mitsunobu reaction (using a nucleophile, PPh₃, and DEAD or DIAD) proceed with a predictable inversion of the alcohol's stereocenter. Treatment with thionyl chloride (SOCl₂) in the presence of pyridine also typically leads to inversion to form the corresponding chloride.

Retention or Mixed Stereochemistry (Sₙ1 or other): Using reagents like concentrated HBr or HCl can lead to protonation of the alcohol, formation of a carbocation, and subsequent nucleophilic attack, often resulting in a racemic or mixed stereochemical outcome.

A patent describes a process for synthesizing 1-chloro-2-(4-chlorophenyl)-3-cyclopropylbutan-2-ol, highlighting an industrial application of such a transformation. patsnap.com

Table 3: Selected Reagents for Conversion of the Alcohol to Halides

Target Functional GroupReagent(s)Typical Stereochemical Outcome
Chloride (-Cl)SOCl₂, PyridineInversion (Sₙ2)
Chloride (-Cl)PCl₅Inversion (Sₙ2)
Bromide (-Br)PBr₃Inversion (Sₙ2)
Bromide (-Br)CBr₄, PPh₃ (Appel Reaction)Inversion (Sₙ2)
Iodide (-I)I₂, PPh₃, ImidazoleInversion (Sₙ2)

Rearrangement Reactions and Mechanistic Pathways

This compound is prone to various rearrangement reactions, primarily driven by the release of ring strain from the cyclopropyl group, often under acidic conditions. wiley-vch.delibretexts.org As discussed in section 4.1.1, the most prominent mechanistic pathway is the cyclopropylcarbinyl-homoallylic rearrangement. msu.edu

The mechanism involves the formation of a carbocation at the carbon bearing the hydroxyl group. This cyclopropylcarbinyl cation exists in a rapid equilibrium with several other cationic species:

Homoallylic Cation: Formed by the cleavage of a distal cyclopropane bond (C-C bond opposite the substitution point), leading to an acyclic carbocation.

Cyclobutyl Cation: Formed by the migration of one of the carbons of the ring to the cationic center, resulting in a ring expansion.

These cationic intermediates can be trapped by a solvent or another nucleophile, or they can eliminate a proton to form an alkene. The Payne rearrangement describes a related migration of an epoxide in the presence of a neighboring alcohol, a transformation that could be relevant to derivatives of this compound. uomustansiriyah.edu.iq The Favorskii rearrangement is another classic reaction involving cyclopropanone (B1606653) intermediates, though it is less directly applicable to the parent alcohol. msu.edu

Table 4: Potential Products from Acid-Catalyzed Rearrangement of this compound

Cationic IntermediateProduct TypeExample Product Name
Homoallylic CationAcyclic Unsaturated AlcoholHept-1-en-4-ol
Cyclobutyl CationCyclobutane Derivative1-(1-Methylcyclobutyl)ethanol
Cyclopropylcarbinyl Cation (after H⁺ elimination)Cyclopropyl-substituted Alkene3-Cyclopropylbut-1-ene

Computational and Theoretical Investigations of 3 Cyclopropylbutan 2 Ol

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic properties of molecules. For 3-cyclopropylbutan-2-ol, these calculations can determine the most stable arrangements of its atoms and provide a basis for understanding its chemical behavior.

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. This compound is a structurally complex molecule featuring two chiral centers (at carbons C2 and C3) and multiple rotatable bonds. This gives rise to several stereoisomers and a landscape of different conformations for each.

Conformational analysis involves exploring the potential energy surface of the molecule by rotating its single bonds to identify stable conformers (energy minima) and the energy barriers between them. scribd.com Due to the presence of both a cyclopropyl (B3062369) ring and a hydroxyl group, intramolecular interactions such as hydrogen bonding and steric hindrance play a significant role in determining the preferred conformations. The analysis for this compound would involve mapping the energy changes associated with the rotation around the C2-C3 bond. The staggered conformations are generally more stable than the eclipsed ones. csus.edu The relative energies of these conformers determine their population at a given temperature.

The molecule has four possible stereoisomers due to its two chiral centers. A full conformational analysis would require studying each of these isomers independently.

Table 1: Stereoisomers of this compound

Stereoisomer Configuration at C2 Configuration at C3 Relationship
Isomer 1 R R Enantiomer of Isomer 2
Isomer 2 S S Enantiomer of Isomer 1
Isomer 3 R S Enantiomer of Isomer 4
Isomer 4 S R Enantiomer of Isomer 3

This table illustrates the possible stereoisomers. Isomers 1 & 2 are diastereomers of Isomers 3 & 4.

While structures for chemical compounds are available in databases like PubChem, geometry optimization using quantum mechanical methods is often necessary for high-precision research or conformational analysis. researchgate.net

The electronic structure of a molecule describes the distribution and energy of its electrons. numberanalytics.com This is crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comimperial.ac.uk

HOMO (Highest Occupied Molecular Orbital): This orbital is the source of electrons in a chemical reaction. A molecule with a high-energy HOMO is a good electron donor (nucleophile). For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen atom.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the destination for electrons in a chemical reaction. A molecule with a low-energy LUMO is a good electron acceptor (electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can accurately predict the energies and shapes of these orbitals. This analysis helps predict how this compound would interact with other reagents. d-nb.info

Table 2: Conceptual Output of an FMO Analysis for this compound

Parameter Description Predicted Significance for this compound
HOMO Energy Energy of the highest occupied molecular orbital. The lone pairs on the oxygen atom would likely result in a relatively high HOMO energy, indicating nucleophilic character at the hydroxyl group.
LUMO Energy Energy of the lowest unoccupied molecular orbital. The C-O antibonding orbital (σ*) would contribute significantly, suggesting susceptibility to reactions involving cleavage of this bond.
HOMO-LUMO Gap Energy difference (ΔE) between LUMO and HOMO. A relatively large gap would be expected, typical for a saturated alcohol, indicating moderate stability.
Electron Density Map Visual representation of electron distribution. Would show high electron density around the oxygen atom and within the strained cyclopropyl ring bonds.

This table presents the expected theoretical outcomes from an FMO analysis. Specific energy values require dedicated computation.

Reaction Mechanism Studies (e.g., Transition State Modeling)

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By modeling the transition state—the highest energy point along the reaction coordinate—researchers can calculate activation energies, which are directly related to reaction rates.

For this compound, a relevant reaction to study would be its acid-catalyzed dehydration to form alkenes. This reaction could proceed via different mechanisms (e.g., E1 or E2) and could yield a mixture of products depending on which proton is removed.

Transition state modeling would involve:

Identifying Reactants, Products, and Intermediates: For an E1 dehydration, this would include the protonated alcohol, the carbocation intermediate, and the final alkene products.

Locating the Transition State Structure: Using specialized algorithms, the exact geometry and energy of the transition state for each step (e.g., water leaving, deprotonation) would be calculated.

Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction barrier.

These studies can predict which reaction pathways are most favorable and explain the regioselectivity and stereoselectivity of reactions involving this compound.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which is invaluable for identifying and characterizing a compound. By comparing calculated spectra with experimental data, researchers can confirm the structure of a synthesized molecule.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy. For this compound, this would help assign the complex signals arising from the protons and carbons in the cyclopropyl and butyl fragments.

Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be computed. This would allow for the identification of characteristic peaks, such as the O-H stretch of the alcohol group and the C-H stretches of the cyclopropyl ring. PubChem lists an experimental vapor-phase IR spectrum for this compound. nih.gov

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational methods can help rationalize fragmentation patterns observed in experimental data, such as those from GC-MS analysis. nih.gov

Table 3: Comparison of Experimental and Theoretical Spectroscopic Data

Spectroscopic Technique Information Provided Status for this compound
¹H NMR Proton environment, connectivity Experimental data not found in searches; predictable via computation.
¹³C NMR Carbon backbone structure Experimental data not found in searches; predictable via computation.
IR Spectroscopy Functional groups, vibrational modes Experimental vapor-phase data exists. nih.gov Theoretical calculations can aid in peak assignment.

| Mass Spectrometry | Molecular weight, fragmentation | Experimental GC-MS data exists. nih.gov Computational modeling can help interpret fragmentation. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations study the movement of atoms and molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's dynamic behavior. bioexcel.euplos.org

For this compound, an MD simulation could model its behavior in a solution, such as water. This would allow researchers to:

Observe Conformational Changes: Track the real-time interconversion between different rotational conformers.

Study Solvation: Analyze how solvent molecules (e.g., water) arrange themselves around the alcohol and how hydrogen bonds form and break.

Simulate Interactions: Model how the molecule interacts with other molecules, such as enzymes or reactants in a complex mixture.

MD simulations provide a bridge between static molecular structures and the dynamic reality of chemical systems, offering insights into processes like diffusion, conformational flexibility, and intermolecular recognition.

Advanced Analytical Methodologies for 3 Cyclopropylbutan 2 Ol Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 3-Cyclopropylbutan-2-ol from reaction mixtures and for the assessment of its enantiomeric purity.

Chiral Gas Chromatography (GC) is a powerful technique for separating the enantiomers of volatile compounds like this compound and determining the enantiomeric excess (ee) of a sample. libretexts.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. gcms.cz

Key Principles and Findings:

Chiral Stationary Phases (CSPs): Derivatized cyclodextrins are commonly used as CSPs in capillary columns for chiral separations. gcms.czchromatographyonline.com The toroidal structure of cyclodextrins, with a hydrophobic interior and a hydrophilic exterior, allows for stereoselective interactions. chromatographyonline.com The specific derivatives of the cyclodextrin (B1172386) affect the selectivity of the separation. chromatographyonline.com

Enantiomeric Excess (ee) Calculation: The enantiomeric excess is a measure of the purity of a chiral sample. It is calculated from the integrated peak areas of the two enantiomers in the chromatogram. libretexts.orgheraldopenaccess.us

Applications: Chiral GC is crucial in asymmetric synthesis to determine the effectiveness of a chiral catalyst or reagent in producing a specific enantiomer. It is also used to verify the enantiomeric purity of the final product. chromatographyonline.comuni-muenchen.de For instance, studies on similar chiral alcohols have demonstrated the successful separation of enantiomers using various cyclodextrin-based columns. nih.gov

Table 1: Hypothetical Chiral GC Data for Enantiomeric Separation of this compound

Enantiomer Retention Time (min) Peak Area (%)
(2R,3R/2S,3S)-isomer 15.2 95

Note: This data is illustrative and serves to demonstrate the type of information obtained from a chiral GC analysis.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is another indispensable method for the analytical and preparative separation of the enantiomers of this compound. csfarmacie.czeijppr.com This technique is particularly useful for less volatile compounds or when larger quantities of pure enantiomers are required. nih.gov

Key Principles and Findings:

Mechanism of Separation: The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. eijppr.com The differing stability of these complexes leads to different retention times. eijppr.com The "three-point interaction" model is a widely accepted theory explaining the chiral recognition mechanism. csfarmacie.cz

Types of Chiral Stationary Phases: A wide variety of CSPs are available, broadly categorized into polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type, protein-based, and macrocyclic antibiotic phases. eijppr.comchromatographyonline.com Polysaccharide-based CSPs are particularly versatile and widely used. eijppr.comnih.gov

Mobile Phase Effects: The choice of the mobile phase, including the type of organic modifier and any additives, can significantly influence the separation efficiency and resolution of the enantiomers. nih.gov

Preparative Applications: A key advantage of chiral HPLC is its scalability. By using larger columns and higher flow rates, it is possible to isolate gram quantities of enantiomerically pure this compound for further studies. hplc.eu

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the unambiguous identification and structural elucidation of this compound, including the determination of its stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds, including the relative stereochemistry of chiral centers. Both ¹H and ¹³C NMR are routinely used.

Key Principles and Findings:

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals would be expected for the protons of the methyl groups, the methine protons, the hydroxyl proton, and the protons of the cyclopropyl (B3062369) ring. docbrown.info The coupling patterns (splitting) between adjacent protons help to establish the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info The chemical shift of each carbon is indicative of its electronic environment. For this compound, four distinct signals would be anticipated for the four carbon atoms of the butanol chain, and additional signals for the cyclopropyl group. docbrown.info

Stereochemical Determination: Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the relative stereochemistry of the two chiral centers in this compound by measuring the spatial proximity of protons. wordpress.com Additionally, the formation of diastereomeric derivatives (e.g., acetonides from 1,3-diols) can lead to distinct differences in the ¹³C NMR chemical shifts, allowing for the assignment of syn and anti stereoisomers. wordpress.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (on C2) ~1.2 ~23
CH (on C2) ~3.8 ~70
CH (on C3) ~1.0 ~45
CH₃ (on C3) ~0.9 ~15
CH (cyclopropyl) ~0.5 ~10
CH₂ (cyclopropyl) ~0.2-0.4 ~5

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

Key Principles and Findings:

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. docbrown.info The broadening is due to hydrogen bonding. docbrown.info C-H stretching vibrations for the alkyl and cyclopropyl groups would appear around 2850-3000 cm⁻¹. The C-O stretching vibration would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides similar vibrational information to IR but is particularly sensitive to non-polar bonds. The C-C stretching vibrations of the cyclopropyl ring would be expected to give rise to characteristic signals in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Wavenumber (cm⁻¹)
O-H Stretching (hydrogen-bonded) 3200-3600 (broad)
C-H (sp³) Stretching 2850-3000

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nih.gov

Key Principles and Findings:

Molecular Ion Peak (M⁺): In electron ionization (EI) mass spectrometry, the molecular ion peak, corresponding to the intact molecule with one electron removed, would be observed at a mass-to-charge ratio (m/z) equal to the molecular weight of this compound (114.19 g/mol ). nih.gov However, for alcohols, the molecular ion peak is often weak or absent. libretexts.org

Fragmentation Pattern: The fragmentation of this compound would be expected to follow characteristic pathways for secondary alcohols. libretexts.orgwhitman.edu

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. libretexts.org This would result in the formation of charged fragments. For example, cleavage between C2 and C3 could yield a fragment with m/z 45 ([CH₃CHOH]⁺).

Dehydration: Loss of a water molecule (H₂O, 18 amu) from the molecular ion is a very common fragmentation for alcohols, leading to a peak at M-18 (m/z 96). libretexts.org

Loss of Alkyl Groups: Fragmentation involving the loss of the methyl group (CH₃, 15 amu) or the cyclopropyl group (C₃H₅, 41 amu) could also occur.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Identity of Fragment
114 [C₇H₁₄O]⁺ (Molecular Ion)
99 [M - CH₃]⁺
96 [M - H₂O]⁺
73 [M - C₃H₅]⁺

Note: The relative intensities of these fragments provide clues to the structure of the molecule.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopic methods are instrumental in determining the absolute configuration of chiral molecules like this compound. nih.govdntb.gov.ua These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. mtoz-biolabs.com Among the most powerful chiroptical methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which provide detailed stereochemical information that is crucial for understanding the three-dimensional arrangement of atoms in space. researchgate.net

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.com This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer. For a molecule like this compound, which has two stereocenters and thus four possible stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)), CD spectroscopy can be a powerful tool for assigning the absolute configuration.

The process typically involves recording the CD spectrum of the sample and comparing it to the spectra of known configurations or to spectra predicted by quantum chemical calculations. mtoz-biolabs.com If the experimental CD spectrum of an unknown stereoisomer of this compound matches the predicted spectrum for the (2R,3R)-configuration, for instance, then the absolute configuration can be confidently assigned.

Illustrative Circular Dichroism Data for this compound Stereoisomers

Wavelength (nm)(2R,3R)-isomer ΔA (mdeg)(2S,3S)-isomer ΔA (mdeg)
210+15.2-15.1
225+8.5-8.6
240-5.3+5.2
260-2.1+2.0

Note: This data is hypothetical and for illustrative purposes only, demonstrating the mirror-image relationship between the CD spectra of enantiomers.

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting ORD curve can also exhibit Cotton effects in the regions where the molecule absorbs light. The sign and magnitude of these Cotton effects are characteristic of the molecule's absolute stereochemistry. unibe.ch

Similar to CD, the absolute configuration of a this compound stereoisomer can be determined by comparing its experimental ORD curve with those of standards with known configurations or with theoretically calculated ORD curves. researchgate.net The combination of CD and ORD provides a robust method for stereochemical assignment. wikipedia.org

Hypothetical Optical Rotatory Dispersion Data for a Diastereomer of this compound

Wavelength (nm)Specific Rotation [α] (degrees)
589 (D-line)+25.8
436+52.1
365+89.7
313+155.4
297+210.2

Note: This data is hypothetical and for illustrative purposes only.

The determination of the absolute configuration of all four stereoisomers of this compound would involve the synthesis and separation of each stereoisomer, followed by individual chiroptical analysis. The enantiomeric pairs, (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R), would be expected to show mirror-image CD and ORD spectra, while the diastereomeric pairs would exhibit distinctly different spectra.

Derivatives and Applications of 3 Cyclopropylbutan 2 Ol in Complex Molecule Synthesis

Design and Synthesis of Functionalized 3-Cyclopropylbutan-2-ol Analogues

The value of a core structure like this compound in synthetic chemistry is greatly enhanced by the ability to generate a library of functionalized analogues. These derivatives can serve as tailored intermediates for specific synthetic targets. The primary sites for functionalization are the hydroxyl group and the carbon backbone.

Key Functionalization Strategies:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-cyclopropylbutan-2-one (B3193370). This transformation opens up a vast range of subsequent reactions, including nucleophilic additions to the carbonyl group.

Protection and Activation: The hydroxyl group can be protected with various protecting groups (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers) to prevent unwanted reactions in multi-step syntheses. Alternatively, it can be converted into a good leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.

Etherification and Esterification: Reaction of the alcohol with alkyl halides or acyl halides can produce a wide array of ethers and esters, modifying the steric and electronic properties of the molecule.

Ring-Opening of the Cyclopropyl (B3062369) Group: The strained cyclopropane (B1198618) ring can undergo ring-opening reactions under specific conditions, providing access to linear or other cyclic structures, thereby expanding the diversity of accessible molecular scaffolds.

The synthesis of these analogues allows chemists to fine-tune the reactivity and properties of the building block for specific applications.

Table 1: Potential Analogues of this compound and Their Synthetic Access

Analogue NameStructureSynthetic TransformationReagents
3-Cyclopropylbutan-2-oneC7H12OOxidationPCC, DMP, or Swern Oxidation
2-Bromo-3-cyclopropylbutaneC7H13BrHalogenationPBr3 or HBr
2-(Benzyloxy)-3-cyclopropylbutaneC14H20OWilliamson Ether SynthesisNaH, Benzyl Bromide
3-Cyclopropylbutan-2-yl acetate (B1210297)C9H16O2EsterificationAcetyl Chloride, Pyridine (B92270)

Stereodefined this compound as a Chiral Building Block

Chiral building blocks are enantiomerically enriched compounds used as starting materials in the synthesis of complex molecules, particularly pharmaceuticals and natural products. nih.govportico.org This approach, known as the "chiral pool" strategy, leverages the existing stereochemistry of the building block to control the stereochemistry of the final product. nih.gov this compound possesses two stereocenters (at C2 and C3), meaning it can exist as four possible stereoisomers.

The use of a single, pure stereoisomer of this compound would be highly advantageous in asymmetric synthesis. The defined stereochemistry at the alcohol-bearing carbon can influence the facial selectivity of reactions at adjacent positions. The rigid structure of the cyclopropane ring further helps in establishing a well-defined three-dimensional orientation of substituents, which is a crucial aspect in designing stereoselective transformations. marquette.edu

Chiral alcohols are pivotal intermediates for synthesizing a variety of compounds. Their utility stems from their ability to be transformed into numerous other functional groups while retaining the original stereochemical information. In the context of this compound, its stereoisomers could serve as precursors for chiral cyclopropyl-containing amines, esters, and ketones, which are valuable motifs in medicinal chemistry.

Table 2: Comparison of Chiral Alcohols as Building Blocks

Chiral Building BlockSource of ChiralityApplication in Synthesis
(S)-ProlineNatural Amino AcidAsymmetric catalysis, synthesis of pyrrolidine (B122466) derivatives
(R)- and (S)-CitronellolChiral Pool TerpeneSynthesis of complex terpenes and other natural products nih.gov
(R)- and (S)-GlycidolAsymmetric EpoxidationSynthesis of beta-blockers and other pharmaceuticals
Stereoisomers of this compoundAsymmetric SynthesisPotential for synthesis of cyclopropyl-containing bioactive molecules

Integration into Synthetic Routes for Advanced Organic Molecules

The incorporation of a building block like this compound into the synthesis of a larger, more complex molecule is a critical step. The strategic placement of its unique cyclopropyl-alcohol motif can be achieved through several established synthetic methodologies.

One common approach involves converting the alcohol into a nucleophile (as an alkoxide) or an electrophile (after converting the -OH to a leaving group). For instance, the alkoxide could be used in a Williamson ether synthesis to attach the molecule to another fragment. Alternatively, converting the alcohol to a tosylate would allow for its displacement by a nucleophile in an SN2 reaction, effectively integrating the chiral cyclopropylbutane framework into a new structure.

Furthermore, the carbon skeleton itself can be elaborated. The synthesis of a Grignard reagent from a halogenated derivative of this compound would create a potent carbon nucleophile. This reagent could then be added to aldehydes, ketones, or esters to form new carbon-carbon bonds, a fundamental operation in the construction of complex molecular architectures. The cyclopropane ring is a common feature in a variety of natural products, and building blocks containing this moiety are valuable in their total synthesis. marquette.edu

Table 3: Hypothetical Integration of this compound Derivatives in Synthesis

Starting DerivativeReaction TypeReactantResulting Structure
This compound (as alkoxide)Williamson Ether SynthesisAlkyl Halide (R-X)Forms a C-O bond, creating an ether
3-Cyclopropylbutan-2-yl TosylateNucleophilic Substitution (SN2)Sodium Azide (NaN3)Forms a C-N bond, creating an azide
3-Cyclopropylbutan-2-oneGrignard ReactionMethylmagnesium Bromide (CH3MgBr)Forms a C-C bond, creating a tertiary alcohol
2-Bromo-3-cyclopropylbutaneOrganocuprate CouplingLithium Dimethylcuprate ((CH3)2CuLi)Forms a C-C bond, replacing Br with CH3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.